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Compound of Interest

Compound Name: Formadicin

Cat. No.: B1213995

Introduction

Formadicins are a group of novel monocyclic 3-lactam antibiotics produced by the Gram-
negative bacterium Flexibacter alginoliquefaciens sp. nov. YK-49.[1] This technical guide
provides a comprehensive overview of the chemical structure, biological activities, and
mechanism of action of Formadicins, with a focus on quantitative data and experimental
methodologies for researchers, scientists, and drug development professionals. The
Formadicin family consists of four main compounds: Formadicin A, B, C, and D.[1][2]

Chemical Structure

The Formadicins are characterized by a nocardicin-type skeleton with a formylamino
substituent.[2] Formadicins A and B are D-glucuronide derivatives of Formadicins C and D,
respectively.[2] Hydrolysis of Formadicins A and B with 3-D-glucuronidase yields Formadicins
C and D.[2]

Molecular Formula: C30H34N4016[3]

Chemical Name (Formadicin A): 6-[4-[[3-[[2-[4-(3-amino-3-carboxypropoxy)phenyl]-2-
hydroxyacetyllamino]-3-formamido-2-oxoazetidin-1-yl]-carboxymethyl]phenoxy]-3,4,5-
trihnydroxyoxane-2-carboxylic acid

Below are the structural representations of Formadicins A, B, C, and D.

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1213995?utm_src=pdf-interest
https://www.benchchem.com/product/b1213995?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/3934120/
https://www.benchchem.com/product/b1213995?utm_src=pdf-body
https://www.benchchem.com/product/b1213995?utm_src=pdf-body
https://www.benchchem.com/product/b1213995?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/3934120/
https://pubmed.ncbi.nlm.nih.gov/3877714/
https://www.benchchem.com/product/b1213995?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/3877714/
https://www.benchchem.com/product/b1213995?utm_src=pdf-body
https://www.benchchem.com/product/b1213995?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/3877714/
https://www.benchchem.com/product/b1213995?utm_src=pdf-body
https://www.benchchem.com/product/b1213995?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/3877714/
https://www.americanchemicalsuppliers.com/list/search?search=alginic+acid
https://www.benchchem.com/product/b1213995?utm_src=pdf-body
https://www.benchchem.com/product/b1213995?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1213995?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Formadicin B Formadicin D

B-D-glucuronidase hydrolysis >

Formadicin A Formadicin C

B-D-glucuronidase hydrolysis >

Click to download full resolution via product page
Figure 1: Chemical Structures of Formadicins A, B, C, and D and their relationship.

Biological Activity

Formadicins exhibit a narrow antibacterial spectrum, with high activity against certain species
of Pseudomonas, Proteus, and Alcaligenes.[1] Among the four, Formadicin C demonstrates
the most potent antibacterial activity.[1] The antibacterial action of Formadicins can be
antagonized by several amino acids, including glycine, D-alanine, and D-leucine.[1]

Quantitative Data: Minimum Inhibitory Concentrations
(MICs)

The following table summarizes the minimum inhibitory concentrations (MICs) of Formadicins

A and C against various bacterial strains.
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Test Organism MIC (pg/mL)

Formadicin A

Pseudomonas aeruginosa IFO 3080 12.5
Pseudomonas aeruginosa IFO 3445 25
Pseudomonas maltophilia IFO 12690 1.56
Proteus vulgaris IFO 3045 50
Proteus rettgeri IFO 3850 100
Alcaligenes faecalis IFO 12669 6.25
Escherichia coli LD-2 >800

Data extracted from the publication on the biological activities of Formadicins.[1]

Mechanism of Action

Formadicins, like other 3-lactam antibiotics, exert their antibacterial effect by interfering with
cell wall synthesis through the inhibition of penicillin-binding proteins (PBPS).

Affinity for Penicillin-Binding Proteins (PBPs)

Formadicins A and C show a notable affinity for PBPs 1A and 1B in Pseudomonas aeruginosa
IFO 3080.[1] In contrast, Formadicin B and another monocyclic -lactam, nocardicin A, only
exhibit affinity for PBP 1B.[1]

Synergistic Effects

While Formadicins A and C do not cause lysis of Escherichia coli LD-2 at their MICs, they
induce rapid cell lysis when used in combination with mecillinam.[1]

Resistance to B-Lactamases

A key feature of Formadicins A and C, which both possess a formylamino substituent at the 3-
position of the B-lactam nucleus, is their high resistance to hydrolysis by various types of 3-
lactamases.[1]
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Experimental Protocols
Fermentation and Isolation of Formadicins

Producing Organism:Flexibacter alginoliquefaciens sp. nov. YK-49.[1][2]

Fermentation: The bacterium is cultured in a suitable medium, and the Formadicins are
isolated from the culture filtrate.[2]

Isolation: The isolation process involves a series of chromatographic techniques, including
various types of column chromatography and preparative reverse-phase high-performance
liquid chromatography (HPLC).[2]

Determination of Minimum Inhibitory Concentration
(MIC)

The MICs of Formadicins are determined by the agar dilution method. A standardized
inoculum of the test organism is plated on agar containing serial dilutions of the antibiotic. The
MIC is the lowest concentration of the antibiotic that prevents visible growth after incubation.
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Figure 2: Workflow for MIC determination.

Penicillin-Binding Protein (PBP) Affinity Assay

The affinity of Formadicins for PBPs is determined through a competitive binding assay with
radiolabeled penicillin G.
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Figure 3: Workflow for PBP affinity assay.

Conclusion

The Formadicins represent a unique class of monocyclic B-lactam antibiotics with a narrow but
potent spectrum of activity against specific Gram-negative bacteria. Their resistance to [3-
lactamases and specific affinity for essential PBPs in Pseudomonas aeruginosa make them
interesting candidates for further research and development in the ongoing search for new
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antimicrobial agents. The information provided in this guide offers a foundational understanding
for scientists and researchers working in the field of antibiotic drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Formadicins, new monocyclic beta-lactam antibiotics of bacterial origin. I. Taxonomy,
fermentation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

e 2. Formadicins, new monocyclic beta-lactam antibiotics of bacterial origin. Il. Isolation,
characterization and structures - PubMed [pubmed.ncbi.nim.nih.gov]

3. alginic acid suppliers USA [americanchemicalsuppliers.com]

 To cite this document: BenchChem. [Formadicin: A Technical Overview of a Novel
Monocyclic -Lactam Antibiotic]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1213995#what-is-the-chemical-structure-of-
formadicin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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